

# Methodology for Assessing BRD0639's Effect on Splicing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

BRD0639 is a first-in-class small molecule inhibitor that targets the interaction between protein arginine methyltransferase 5 (PRMT5) and its substrate adaptors.[1][2][3][4] PRMT5 plays a crucial role in various cellular processes, including the regulation of pre-mRNA splicing through the symmetric dimethylation of arginine residues on spliceosomal proteins.[1][2][5] By disrupting the PRMT5-substrate adaptor complex, BRD0639 is hypothesized to modulate splicing events, offering a novel therapeutic avenue for diseases with splicing dysregulation.[1] [2]

These application notes provide a comprehensive set of protocols to investigate and quantify the impact of **BRD0639** on both global and specific alternative splicing events. The methodologies detailed below cover genome-wide analysis using RNA sequencing (RNA-seq), validation of specific splicing events by reverse transcription-quantitative polymerase chain reaction (RT-qPCR), and functional assessment using a splicing reporter assay.

# I. Global Splicing Analysis using RNA-Sequencing

This protocol outlines the workflow for identifying genome-wide changes in alternative splicing upon treatment with **BRD0639**.

## **Experimental Workflow: RNA-Sequencing**





Click to download full resolution via product page

Caption: Workflow for RNA-seq analysis of BRD0639's effect on splicing.



## **Experimental Protocol: RNA-Sequencing**

- · Cell Culture and Treatment:
  - Plate a suitable cancer cell line (e.g., HeLa, MCF7) at a density that will result in 70-80% confluency at the time of harvest.
  - Treat cells with a range of concentrations of BRD0639 (e.g., 1 μM, 5 μM, 10 μM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours). Perform experiments in biological triplicate.
- RNA Extraction and Quality Control:
  - Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
  - Assess RNA integrity and quantity using a Bioanalyzer (Agilent) or similar instrument.
     Samples with an RNA Integrity Number (RIN) > 8 are recommended.
- Library Preparation and Sequencing:
  - Prepare RNA-seq libraries from 1 μg of total RNA using a strand-specific library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
  - This typically involves poly(A) selection of mRNA, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and PCR amplification.
  - Perform quality control on the final libraries to assess size distribution and concentration.
  - Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq)
     to generate paired-end reads (e.g., 2x150 bp).
- Bioinformatics Analysis:
  - Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.



- Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
- Differential Splicing Analysis: Employ specialized software to identify and quantify differential splicing events between BRD0639-treated and control samples. Popular tools include:
  - rMATS: Detects differential alternative splicing events corresponding to five major types of alternative splicing patterns.
  - DEXSeq: Identifies differential exon usage between conditions.[6]
  - SUPPA2: Calculates Percent Spliced-In (PSI) values from transcript quantification.
- Data Visualization: Visualize significant splicing events using tools like Sashimi plots,
   which provide a quantitative visualization of read densities and splice junctions for a given genomic region.

## **Data Presentation: RNA-Sequencing Results**

Summarize the differential splicing analysis results in a structured table.

| Gene              | Event<br>Type         | Chromo<br>somal<br>Locatio<br>n | PSI<br>(Control<br>) | PSI<br>(BRD06<br>39) | ΔPSI  | P-value | FDR    |
|-------------------|-----------------------|---------------------------------|----------------------|----------------------|-------|---------|--------|
| Example<br>Gene 1 | Skipped<br>Exon       | chr1:123<br>45-12390            | 0.25                 | 0.75                 | 0.50  | 1.5e-6  | 2.8e-5 |
| Example<br>Gene 2 | Alternativ<br>e 3' SS | chrX:543<br>21-54350            | 0.80                 | 0.40                 | -0.40 | 3.2e-5  | 4.1e-4 |
| Example<br>Gene 3 | Retained<br>Intron    | chr12:98<br>765-<br>98865       | 0.10                 | 0.55                 | 0.45  | 5.0e-7  | 8.9e-6 |

• PSI: Percent Spliced-In, the proportion of transcripts that include a specific alternative exon.



- ΔPSI: Change in PSI between treated and control samples.
- P-value: Statistical significance of the change.
- FDR: False Discovery Rate, the P-value adjusted for multiple testing.

## II. Validation of Splicing Events by RT-qPCR

This protocol provides a method to validate specific alternative splicing events identified from the RNA-seq data.

## **Experimental Workflow: RT-qPCR Validation**





Click to download full resolution via product page

Caption: Workflow for RT-qPCR validation of alternative splicing events.

# **Experimental Protocol: RT-qPCR**



#### RNA and cDNA Preparation:

- Use the same RNA samples from the RNA-seq experiment (or a new set prepared under identical conditions).
- Treat 1 μg of total RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize cDNA using a reverse transcriptase with a mix of oligo(dT) and random hexamer primers.

#### Primer Design and Validation:

- Design primers that flank the alternative exon of interest. One primer should be in the upstream constitutive exon and the other in the downstream constitutive exon. This design allows for the amplification of both the inclusion and exclusion isoforms in the same reaction.
- Alternatively, design primer pairs specific to each isoform (one spanning the exon-exon junction of the inclusion isoform and another spanning the junction of the exclusion isoform).
- Validate primer pairs for specificity (single peak in melt curve analysis) and efficiency (standard curve analysis).

#### Quantitative PCR:

- Perform qPCR using a SYBR Green-based master mix.
- Set up reactions in triplicate for each sample and primer pair.
- The thermal cycling protocol typically includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

#### Data Analysis:



- Determine the cycle threshold (Ct) values for each reaction.
- $\circ$  Calculate the relative abundance of the inclusion and exclusion isoforms. The Percent Spliced-In (PSI) can be calculated using the  $\Delta$ Ct method.

Data Presentation: RT-qPCR Validation Results

| Gene              | Primer Set           | -<br>ΔCt<br>(Control vs.<br>BRD0639) | Fold<br>Change<br>(Inclusion/E<br>xclusion) | PSI<br>(Control) | PSI<br>(BRD0639) |
|-------------------|----------------------|--------------------------------------|---------------------------------------------|------------------|------------------|
| Example<br>Gene 1 | Flanking<br>Primers  | -2.5                                 | 5.7                                         | 0.28             | 0.79             |
| Example<br>Gene 2 | Isoform-<br>Specific | 1.8                                  | 0.3                                         | 0.75             | 0.35             |

# III. Splicing Reporter Assay

This protocol uses a minigene reporter system to functionally assess the impact of **BRD0639** on the splicing of a specific exon.

**Experimental Workflow: Splicing Reporter Assay** 





Click to download full resolution via product page

Caption: Workflow for the splicing reporter assay.



## **Experimental Protocol: Splicing Reporter Assay**

- Minigene Construct:
  - Design and synthesize a minigene construct containing the alternative exon of interest and its flanking intronic and constitutive exonic sequences.
  - Clone this minigene into a suitable expression vector (e.g., pcDNA3.1) that contains
    promoter and polyadenylation signals. The vector may also express a fluorescent reporter
    to monitor transfection efficiency.
- Cell Transfection and Treatment:
  - Seed a suitable cell line (e.g., HEK293T) in a multi-well plate.
  - Transfect the cells with the minigene reporter plasmid using a standard transfection reagent (e.g., Lipofectamine 3000).
  - After 24 hours, treat the transfected cells with BRD0639 or DMSO for an additional 24 hours.
- Analysis of Splicing Products:
  - Extract total RNA from the treated cells.
  - Synthesize cDNA as described in the RT-qPCR protocol.
  - Perform RT-PCR using primers specific to the vector's exonic sequences flanking the minigene insert.
  - Separate the PCR products on an agarose gel. The inclusion and exclusion isoforms will appear as distinct bands of different sizes.
  - Quantify the intensity of each band using densitometry software (e.g., ImageJ).

## **Data Presentation: Splicing Reporter Assay Results**



| Construct      | Treatment      | Inclusion Band<br>Intensity | Exclusion<br>Band Intensity | Percent<br>Spliced-In<br>(PSI) |
|----------------|----------------|-----------------------------|-----------------------------|--------------------------------|
| Minigene-Gene1 | DMSO           | 3500                        | 10500                       | 25.0%                          |
| Minigene-Gene1 | BRD0639 (5 μM) | 9800                        | 4200                        | 70.0%                          |

### Conclusion

The methodologies described in these application notes provide a robust framework for the comprehensive assessment of **BRD0639**'s effect on pre-mRNA splicing. By combining genome-wide discovery with targeted validation and functional reporter assays, researchers can gain detailed insights into the mechanism of action of this novel PRMT5 inhibitor and its potential as a therapeutic agent for splicing-related disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. rna-seqblog.com [rna-seqblog.com]
- 2. A comprehensive benchmarking of differential splicing tools for RNA-seq analysis at the event level PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A High Throughput Assay to Identify Small Molecule Modulators of Alternative pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Characterization of Alternative RNA Splicing PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [Methodology for Assessing BRD0639's Effect on Splicing: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201785#methodology-for-assessing-brd0639-s-effect-on-splicing]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com